molecular formula C17H16N4O3S B2908655 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034591-40-5

3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2908655
CAS No.: 2034591-40-5
M. Wt: 356.4
InChI Key: KCYQZAAYRXDDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound known for its multifaceted applications in various scientific domains. This compound is characterized by its cyano group, benzamide backbone, and the presence of a benzo[c][1,2,5]thiadiazole moiety with a methyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves several key steps:

  • Starting Materials: : Key starting materials include benzo[c][1,2,5]thiadiazole, benzamide, and cyano precursors.

  • Step-by-Step Synthesis

    • Step 1: : Synthesis begins with the modification of benzo[c][1,2,5]thiadiazole to introduce the methyl group.

    • Step 2: : The intermediate product is then subjected to reaction with an ethyl precursor, forming the 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl group.

    • Step 3: : Finally, the cyano group is introduced through a substitution reaction with benzamide, resulting in the formation of the final product.

Industrial Production Methods: : In industrial settings, the production of this compound typically employs optimized reaction conditions to enhance yield and purity. This may involve the use of catalytic agents, controlled temperatures, and efficient purification techniques.

Types of Reactions

  • Oxidation: : Under oxidative conditions, the compound can form various oxidized derivatives.

  • Reduction: : Reduction reactions may yield products with altered functional groups.

  • Substitution: : The cyano and benzamide groups allow for various substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenated compounds, Grignard reagents.

Major Products Formed

  • Oxidation Products: : Oxidized variants of the benzo[c][1,2,5]thiadiazole moiety.

  • Reduction Products: : Reduced amide or nitrile groups.

  • Substitution Products: : Varied depending on the substituents introduced.

Chemistry

  • Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Photochemistry: : Explored for its photophysical properties in light-absorbing materials.

Biology

  • Biomolecular Probes: : Used in the design of probes for studying biological pathways.

  • Enzyme Inhibition: : Investigated as a potential inhibitor of specific enzymes.

Medicine

  • Pharmaceutical Development: : Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry

  • Material Science: : Employed in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects is multifaceted. Key mechanisms include:

  • Molecular Interaction: : The compound interacts with molecular targets through its functional groups, facilitating binding and subsequent biological activity.

  • Pathways Involved: : It may influence cellular pathways by modulating enzyme activity, gene expression, or cellular signaling processes.

Comparison with Similar Compounds

3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide stands out due to its unique structural features. Comparisons with similar compounds include:

  • Structural Analogues: : Compounds with similar benzo[c][1,2,5]thiadiazole cores but different substituents.

  • Functional Analogues: : Compounds with similar functional groups (cyano and benzamide) but different core structures.

Similar Compounds

  • 3-cyano-N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide

  • N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide

  • 3-cyano-N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide

This compound’s unique chemical structure and reactivity make it a subject of interest across various fields, from synthetic chemistry to applied biology and materials science. The ongoing research and applications continue to uncover new facets of its potential.

Properties

IUPAC Name

3-cyano-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-20-15-7-2-3-8-16(15)21(25(20,23)24)10-9-19-17(22)14-6-4-5-13(11-14)12-18/h2-8,11H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYQZAAYRXDDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.